molecular formula C8H6ClNO2 B8137421 2-Chloro-1-nitro-3-vinylbenzene

2-Chloro-1-nitro-3-vinylbenzene

Cat. No.: B8137421
M. Wt: 183.59 g/mol
InChI Key: QFLCYDLLNJKOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-nitro-3-vinylbenzene is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Nuclear Quadrupole Resonance Studies : 2-Chloro-nitrobenzene's nitro group movements contribute significantly to nuclear quadrupole resonance parameters, indicating potential applications in materials science and molecular characterization (Brunetti, 2002).

  • Synthesis of New Compounds : The reduction of vinyl ethers of nitro- and halonitrophenols leads to the formation of new compounds with unique structures, suggesting applications in synthetic organic chemistry and materials science (Shostakovskii et al., 1969).

  • Polymer Chemistry : New vinyl aromatic compound polymers containing 2-chloroacetamidomethyl groups can be prepared, indicating applications in polymer synthesis and materials engineering (Teramoto & Nakamoto, 2002).

  • Bioremediation : Pseudomonas acidovorans XII degrades 1-chloro-4-nitrobenzene, suggesting applications in environmental remediation and biotransformation (Shah, 2014).

  • Organic Synthesis : Efficient synthesis of 2-nitrobiphenyls from 1-chloro-2-nitrobenzene indicates applications in organic synthesis and pharmaceutical research (Elumalai et al., 2016).

  • Electrochemical Studies : The electrochemical reduction of certain nitrobenzene derivatives suggests applications in electrochemistry and synthetic methodologies (Du & Peters, 2010).

  • Photochemistry : The study of the molecular structure of certain chloro-nitrobenzene derivatives under UV light suggests applications in photochemistry and materials science (Padmanabhan et al., 1987).

  • Phase Transition Studies : Understanding the role of torsional vibrations in phase transitions of 1-chloro-2-nitrobenzene has implications for materials science and thermodynamics (Mossakowska & Wójcik, 2007).

  • Antiviral Research : The exploration of meta isoxazolines for SARS-CoV-2 inhibition suggests potential applications in medicinal chemistry and antiviral drug development (El idrissi et al., 2021).

  • Groundwater Remediation : The reduction of nitro aromatic compounds by zero-valent iron metal has implications for environmental science and groundwater remediation (Agrawal & Tratnyek, 1996).

Properties

IUPAC Name

2-chloro-1-ethenyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCYDLLNJKOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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